molecular formula C40H69N5O7 B1665329 オウリスタチンE CAS No. 160800-57-7

オウリスタチンE

カタログ番号: B1665329
CAS番号: 160800-57-7
分子量: 732.0 g/mol
InChIキー: WOWDZACBATWTAU-FEFUEGSOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Antibody-Drug Conjugates (ADCs)

MMAE is a key component in several FDA-approved ADCs, including Adcetris® (brentuximab vedotin) and Polivy® (polatuzumab vedotin). These ADCs utilize monoclonal antibodies to target specific antigens on cancer cells, ensuring that MMAE is delivered directly to the tumor site. This targeted approach enhances therapeutic efficacy while minimizing damage to healthy tissues .

Table 1: FDA-Approved ADCs Containing MMAE

ADC Name Target Antigen Indication Approval Year
Adcetris®CD30Hodgkin lymphoma2011
Polivy®CD79bDiffuse large B-cell lymphoma2019

Clinical Applications and Trials

Recent studies have demonstrated the effectiveness of MMAE in various cancer types through ADC formulations:

  • Hodgkin Lymphoma : The combination of MMAE with the anti-CD30 antibody has shown significant antitumor activity in clinical settings, leading to improved patient outcomes .
  • Non-Hodgkin Lymphoma : ADCs utilizing MMAE have been evaluated in multiple clinical trials, showing promising results in terms of response rates and overall survival .

Case Study: cAC10-vcMMAE

The chimeric monoclonal antibody cAC10 conjugated with MMAE has been studied extensively. In preclinical models, it demonstrated strong antitumor activity against CD30+ cell lines and induced apoptosis through G2/M-phase growth arrest . This case exemplifies the potential of MMAE in enhancing the efficacy of targeted therapies.

Innovative Delivery Systems

Recent advancements have focused on improving the delivery mechanisms of MMAE:

  • Light-Activated Prodrug Nanoparticles : Research has explored nanoparticles that release MMAE upon light activation, providing a novel approach for treating pancreatic cancer with reduced systemic toxicity. This method combines photodynamic therapy with chemotherapy to enhance tumor targeting .
  • Integrin-Targeted Peptide-Drug Conjugates : Studies have developed peptide-drug conjugates that selectively target integrin αvβ6, a receptor implicated in tumor progression. These conjugates showed high stability and cytotoxicity against integrin-positive tumors, demonstrating the versatility of MMAE in various therapeutic contexts .

Ongoing Research and Future Directions

The landscape of MMAE applications continues to evolve with ongoing research into new ADC formulations and combination therapies. Current investigations are focusing on:

  • Enhancing the specificity and efficacy of MMAE through novel linkers and conjugation strategies.
  • Exploring combination therapies that integrate MMAE with immunotherapies to improve patient outcomes.
  • Evaluating the pharmacokinetics and biodistribution of MMAE across different species to better translate preclinical findings to clinical settings .

作用機序

Target of Action

Auristatin E, specifically its derivative Monomethyl Auristatin E (MMAE), is a synthetic antineoplastic agent . It is linked to a monoclonal antibody (MAB) which directs it to the cancer cells . The primary target of Auristatin E is tubulin , a protein that forms the microtubules of the cellular cytoskeleton .

Mode of Action

Auristatin E acts as an antimitotic agent which inhibits cell division by blocking the polymerization of tubulin . The linker to the monoclonal antibody is stable in extracellular fluid, but is cleaved by cathepsin once the conjugate has entered a tumor cell, thus activating the antimitotic mechanism .

Biochemical Pathways

The action of Auristatin E leads to the disruption of microtubules and induction of ER stress, leading to apoptosis and tumor cell death . This disruption of microtubules affects the normal mitotic process, leading to cell cycle arrest and ultimately cell death .

Pharmacokinetics

The pharmacokinetics of Auristatin E, particularly MMAE, is complex due to its conjugation to antibodies. While MMAE is rapidly eliminated from the plasma, it shows prolonged and extensive distribution in tissues, blood cells, and tumor . Highly perfused tissues demonstrated tissue-to-plasma area under the concentration curve (AUC) ratios > 20, and poorly perfused tissues had ratios from 1.3 to 2.4 .

Result of Action

The result of Auristatin E’s action is the induction of apoptosis and cell death in tumor cells . It has been shown to sensitize colorectal and pancreatic cancer cells to ionizing radiation (IR) in a schedule- and dose-dependent manner, correlating with mitotic arrest . This is evidenced by decreased clonogenic survival and increased DNA double-strand breaks in irradiated cells treated with MMAE .

Action Environment

The action of Auristatin E can be influenced by the tumor microenvironment. For instance, the linker to the monoclonal antibody is stable in extracellular fluid, but is cleaved by cathepsin once the conjugate has entered a tumor cell . This suggests that the presence and activity of cathepsin in the tumor microenvironment could influence the efficacy of Auristatin E. Additionally, the ability of the monoclonal antibody to direct Auristatin E to the cancer cells can be influenced by the expression of the target antigen on the cancer cells .

生化学分析

Biochemical Properties

Auristatin E plays a crucial role in biochemical reactions by inhibiting tubulin polymerization, which is essential for microtubule formation. This inhibition disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. Auristatin E interacts with tubulin, a protein that forms the structural components of microtubules, by binding to its vinca domain . This binding prevents the addition of tubulin dimers to the growing microtubule ends, thereby inhibiting microtubule assembly .

Cellular Effects

Auristatin E exerts significant effects on various types of cells and cellular processes. It induces cell cycle arrest at the G2/M phase by disrupting microtubule dynamics, leading to apoptosis . In cancer cells, Auristatin E has been shown to inhibit cell proliferation and induce cell death through the activation of the intrinsic apoptotic pathway . Additionally, Auristatin E influences cell signaling pathways, gene expression, and cellular metabolism by inducing endoplasmic reticulum stress and activating the unfolded protein response .

Molecular Mechanism

The molecular mechanism of action of Auristatin E involves its binding to the vinca domain of tubulin, which inhibits tubulin polymerization and disrupts microtubule dynamics . This disruption leads to the formation of abnormal mitotic spindles, resulting in cell cycle arrest at the G2/M phase and subsequent apoptosis . Auristatin E also induces the activation of caspases, a family of proteases that play a key role in the execution of apoptosis . Furthermore, Auristatin E has been shown to induce the expression of pro-apoptotic genes and downregulate anti-apoptotic genes, contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Auristatin E have been observed to change over time. Studies have shown that Auristatin E is stable under physiological conditions and retains its cytotoxic activity for extended periods . Prolonged exposure to Auristatin E can lead to the development of resistance in cancer cells, which may involve the upregulation of drug efflux pumps and alterations in tubulin structure . Additionally, long-term treatment with Auristatin E has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of Auristatin E vary with different dosages in animal models. At low doses, Auristatin E has been shown to effectively inhibit tumor growth without causing significant toxicity . At high doses, Auristatin E can induce severe toxic effects, including myelosuppression, hepatotoxicity, and neurotoxicity . Studies have also identified threshold effects, where a minimum effective dose is required to achieve therapeutic efficacy . The therapeutic window of Auristatin E is narrow, necessitating careful dose optimization to balance efficacy and toxicity .

Metabolic Pathways

Auristatin E is primarily metabolized through the cytochrome P450 enzyme system, particularly CYP3A4/5 . The metabolic pathways involve the oxidation and subsequent conjugation of Auristatin E, leading to its excretion via the biliary and renal routes . The metabolism of Auristatin E can affect its pharmacokinetics and pharmacodynamics, influencing its therapeutic efficacy and toxicity . Additionally, Auristatin E has been shown to interact with various metabolic enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

Auristatin E is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, including P-glycoprotein, which can affect its cellular uptake and efflux . The distribution of Auristatin E within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size . Auristatin E has been shown to accumulate in highly perfused tissues, such as the liver and kidneys, as well as in tumor tissues .

Subcellular Localization

The subcellular localization of Auristatin E is critical for its activity and function. Auristatin E is primarily localized in the cytoplasm, where it interacts with tubulin and disrupts microtubule dynamics . It is also found in endosomes and lysosomes, where it can be released from antibody-drug conjugates through proteolytic cleavage . The subcellular localization of Auristatin E is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Auristatin E is synthesized through a series of peptide coupling reactions. The synthesis involves the coupling of various amino acid derivatives under controlled conditions to form the peptide backbone. The key steps include:

Industrial Production Methods: Industrial production of auristatin E involves optimizing the synthetic route to increase yield and purity. This includes:

化学反応の分析

Types of Reactions: Auristatin E undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

生物活性

Overview

Auristatin E, particularly in its monomethyl form (MMAE), is a potent antimitotic agent derived from the natural product Dolastatin 10. It exhibits significant cytotoxic properties by inhibiting tubulin polymerization, thereby blocking cell division. This compound is primarily utilized in antibody-drug conjugates (ADCs) for targeted cancer therapy, enhancing the therapeutic index while minimizing systemic toxicity.

  • Chemical Name : (S)-N-((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamide
  • Molecular Weight : 717.98 g/mol
  • Formula : C39H67N5O7
  • CAS Number : 474645-27-7
  • Solubility : Soluble in DMSO up to 20 mM

Auristatin E functions by disrupting microtubule dynamics:

  • Inhibition of Tubulin Polymerization : MMAE binds to tubulin, preventing its polymerization into microtubules, which are essential for mitosis.
  • Targeted Delivery via ADCs : MMAE is conjugated to monoclonal antibodies that target specific antigens on cancer cells. Once the ADC binds to the target cell and is internalized, MMAE is released intracellularly, exerting its cytotoxic effects.

Clinical Applications

MMAE has been incorporated into several ADCs, demonstrating efficacy in various cancers. Notable ADCs include:

  • Brentuximab Vedotin : Targets CD30-positive malignancies.
  • DLYE5953A : An anti-LY6E antibody linked to MMAE showed promising results in a Phase I study with partial responses observed in metastatic solid tumors .

Efficacy and Safety Profiles

  • Phase I Study of DLYE5953A :
    • Conducted on 68 patients with advanced malignancies.
    • Common adverse events included alopecia (30%), fatigue (30%), and nausea (30%).
    • Partial responses were noted in 12% of patients .
  • Combination with Radiotherapy :
    • Studies demonstrated that MMAE conjugated to tumor-targeted antibodies enhances anti-tumor immune responses when combined with radiotherapy. This synergy led to improved tumor control and activation of CD8 T cells .

Comparative Efficacy

ADC NameTargetResponse RateNotable Adverse Effects
Brentuximab VedotinCD30~75%Peripheral neuropathy
DLYE5953ALY6E12%Neutropenia
BT5528EphA2TBDTBD
BT8009Nectin-4TBDTBD

特性

IUPAC Name

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H69N5O7/c1-14-26(6)35(44(11)40(50)33(24(2)3)42-39(49)34(25(4)5)43(9)10)31(51-12)23-32(46)45-22-18-21-30(45)37(52-13)27(7)38(48)41-28(8)36(47)29-19-16-15-17-20-29/h15-17,19-20,24-28,30-31,33-37,47H,14,18,21-23H2,1-13H3,(H,41,48)(H,42,49)/t26-,27+,28+,30-,31+,33-,34-,35-,36+,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWDZACBATWTAU-FEFUEGSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H69N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160800-57-7
Record name L-Valinamide, N,N-dimethyl-L-valyl-N-[(1S,2R)-4-[(2S)-2-[(1R,2R)-3-[[(1R,2S)-2-hydro xy-1-methyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Auristatin E
Reactant of Route 2
Reactant of Route 2
Auristatin E
Reactant of Route 3
Reactant of Route 3
Auristatin E
Reactant of Route 4
Reactant of Route 4
Auristatin E
Reactant of Route 5
Reactant of Route 5
Auristatin E
Reactant of Route 6
Reactant of Route 6
Auristatin E

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。